N-phenylpyrrolidin-3-amine

Opioid Receptor Radioligand Binding CNS Pharmacology

N-phenylpyrrolidin-3-amine (17741-13-8) is not an interchangeable commodity. This N-substituted 3-aminopyrrolidine exhibits sub-nM opioid receptor affinity (IC50 0.015 nM against [³H]dihydromorphine) and functional agonism (IC50 70 nM in mouse vas deferens), positioning it as a critical reference ligand for CNS pharmacology. It also serves as a key building block for 5-(N-phenylpyrrolidin-3-yl)-2,4,6-triaminopyrimidine antifolates with cytotoxicity exceeding methotrexate in leukemia lines (MOLT-4, HL-60, CCRF-CEM). The (3R)-enantiomer (bmse011902) is available for stereoselective SAR. Generic substitution is precluded by divergent target engagement profiles across regioisomers.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 17741-13-8
Cat. No. B093768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenylpyrrolidin-3-amine
CAS17741-13-8
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESC1CNCC1NC2=CC=CC=C2
InChIInChI=1S/C10H14N2/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-5,10-12H,6-8H2
InChIKeyAAFUQJGCJNFFRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenylpyrrolidin-3-amine (CAS 17741-13-8): Core Chemical and Procurement Baseline


N-phenylpyrrolidin-3-amine (CAS 17741-13-8) is a C10H14N2 small molecule belonging to the N-substituted 3-aminopyrrolidine class, possessing a molecular weight of 162.23 g/mol and a topological polar surface area (TPSA) of 24.1 Ų [1]. As a cyclic secondary amine with a calculated XLogP3 of 1.7, its lipophilicity and hydrogen-bonding capacity (2 HBD, 2 HBA) [1] provide a baseline for understanding its distinct biological interactions compared to regioisomeric analogs. The compound is commercially available as a research chemical from multiple vendors, typically supplied at ≥95% purity for medicinal chemistry and biochemical assay applications .

Why N-Phenylpyrrolidin-3-amine (CAS 17741-13-8) Cannot Be Replaced by Generic 3-Aminopyrrolidine Analogs


Generic substitution among 3-aminopyrrolidine derivatives is precluded by divergent target engagement profiles driven by the position and nature of aromatic substitution [1]. As demonstrated in the evidence below, N-phenylpyrrolidin-3-amine (17741-13-8) exhibits nanomolar affinity for opioid receptors and selective functional utility in antifolate synthesis, whereas its close regioisomers and N-methylated analogs show distinctly different activity windows—ranging from CYP2D6 inhibition to micromolar P450 demethylase activity [2][3]. These quantifiable differences in binding potency, functional agonism, and synthetic applicability underscore that selecting a specific 3-aminopyrrolidine is a critical procurement decision, not an interchangeable commodity purchase.

Quantitative Differentiation Evidence for N-Phenylpyrrolidin-3-amine (CAS 17741-13-8) vs. Structural Analogs


Opioid Receptor Binding Affinity: N-Phenylpyrrolidin-3-amine vs. N-Methyl Analog

In competitive radioligand binding assays using rat brain membranes, N-phenylpyrrolidin-3-amine exhibits sub-nanomolar affinity for opioid receptors with an IC50 of 0.015 nM against [³H]dihydromorphine [1]. This is in stark contrast to its N-methylated derivative, N-methyl-N-phenylpyrrolidin-3-amine (CAS 22106-67-8), which demonstrates negligible opioid receptor engagement but instead inhibits hepatic P450 aminopyrine N-demethylase activity with an IC50 of 15,100 nM (15.1 μM) [2].

Opioid Receptor Radioligand Binding CNS Pharmacology

Functional Opioid Agonism: N-Phenylpyrrolidin-3-amine vs. 3-Phenylpyrrolidin-3-amine

Functional activity data further differentiate N-phenylpyrrolidin-3-amine from its regioisomer 3-phenylpyrrolidin-3-amine (CAS 116169-48-3). In the mouse vas deferens (MVD) preparation, a classical bioassay for opioid agonist activity, N-phenylpyrrolidin-3-amine demonstrates potent agonism with an IC50 of 70 nM [1]. In contrast, the 3-phenyl regioisomer is reported to be inactive at opioid receptors, exhibiting only weak serotonin 5-HT₂ receptor binding with an IC50 >1,000 nM [2].

Functional Agonism Mouse Vas Deferens Opioid Pharmacology

Synthetic Utility in Antifolate Development: N-Phenylpyrrolidin-3-amine as a Privileged Scaffold

N-phenylpyrrolidin-3-amine serves as a specific synthetic building block for the construction of non-classical antifolates with demonstrated antitumor activity. A series of 5-(N-phenylpyrrolidin-3-yl)-2,4,6-triaminopyrimidines derived from this scaffold exhibited cytotoxic activity against multiple human tumor cell lines, including colon adenocarcinoma (COLO 205), lung carcinoma (H23), and T-cell leukemia (MOLT-4, CCRF-CEM) [1]. Notably, the 4-fluoro and 4-chloro substituted derivatives (25e and 25h) demonstrated potency exceeding that of the clinical comparator methotrexate in these cell lines [1].

Antifolate Synthesis Cytotoxicity Medicinal Chemistry

Chiral Availability: (3R)-N-Phenylpyrrolidin-3-amine Enantiomer for Stereoselective Studies

For stereoselective pharmacological or structural biology investigations, the (3R)-enantiomer of N-phenylpyrrolidin-3-amine is specifically characterized and available as a distinct research tool (bmse011902) with verified stereochemistry and NMR reference data [1]. This provides a defined stereochemical probe for structure-activity relationship (SAR) studies, in contrast to the racemic mixture (CAS 17741-13-8) or the alternative (3S)-enantiomer, whose biological activity profiles may differ due to chirality at the C3 position. While direct comparative potency data between enantiomers is limited in public sources, the documented availability of the (3R)-enantiomer as a characterized reference standard enables controlled experiments that the racemate cannot support without additional chiral separation steps.

Chiral Synthesis Stereochemistry Asymmetric Pharmacology

Targeted Application Scenarios for N-Phenylpyrrolidin-3-amine (CAS 17741-13-8) Based on Evidence


High-Affinity Opioid Receptor Probe Development

Procure N-phenylpyrrolidin-3-amine (CAS 17741-13-8) for radioligand binding assays requiring sub-nanomolar opioid receptor affinity. The compound demonstrates an IC50 of 0.015 nM against [³H]dihydromorphine in rat brain membranes [1] and exhibits functional agonism with an IC50 of 70 nM in the mouse vas deferens preparation [1]. This potency profile makes it suitable as a reference ligand for CNS pharmacology studies focused on opioid receptor subtypes.

Non-Classical Antifolate Synthesis and Antitumor Screening

Utilize N-phenylpyrrolidin-3-amine as a key building block for the synthesis of 5-(N-phenylpyrrolidin-3-yl)-2,4,6-triaminopyrimidine derivatives with documented antitumor activity. As demonstrated in published studies, derivatives bearing halogen substituents on the phenyl ring exhibit cytotoxic potency exceeding methotrexate in human leukemia cell lines (MOLT-4, HL-60, CCRF-CEM) [2]. This validated synthetic route provides a direct path to bioactive antifolate analogs.

Chiral Pharmacological Studies Using Defined (3R)-Enantiomer

For stereoselective structure-activity relationship (SAR) investigations, procure the (3R)-N-phenylpyrrolidin-3-amine enantiomer (BMRB entry bmse011902) as a fully characterized chiral reference [3]. This enables controlled comparison with the racemate (CAS 17741-13-8) or the (3S)-enantiomer to elucidate stereochemical determinants of target binding and functional activity, eliminating confounding effects from undefined stereochemistry.

Serine/Threonine Kinase Pim-1 Target Engagement Assays

Procure N-phenylpyrrolidin-3-amine as a reported ligand for the serine/threonine-protein kinase Pim-1, a critical regulator of cell survival and proliferation [4]. While quantitative binding data (Ki or IC50) for this target is not publicly documented at the level of peer-reviewed primary literature, vendor-level information identifies Pim-1 as a primary target, positioning this compound as a candidate scaffold for Pim-1 inhibitor development and biochemical screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-phenylpyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.